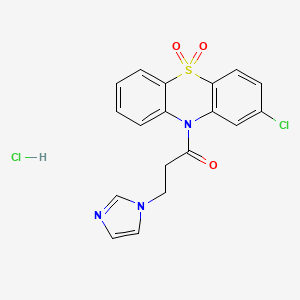
2-Chloro-10-(3-(1H-imidazol-1-yl)propionyl)-10H-phenothiazine 5,5-dioxide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride is a complex organic compound that belongs to the phenothiazine class This compound is characterized by its unique structure, which includes a phenothiazine core, an imidazole ring, and a propionyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Attachment of the Imidazole Ring: The imidazole ring is attached to the phenothiazine core via a propionyl linker. This step typically involves the reaction of the chlorinated phenothiazine with 1H-imidazole in the presence of a base.
Oxidation: The final step involves the oxidation of the phenothiazine core to introduce the dioxide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can also occur, especially at the imidazole ring.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major products are typically sulfoxides and sulfones.
Reduction: The major products include reduced imidazole derivatives.
Substitution: The major products are substituted phenothiazine derivatives.
Scientific Research Applications
2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining neurological functions.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Thioridazine: A phenothiazine derivative with similar therapeutic applications.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its potential therapeutic applications.
Properties
CAS No. |
77020-84-9 |
|---|---|
Molecular Formula |
C18H15Cl2N3O3S |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-(2-chloro-5,5-dioxophenothiazin-10-yl)-3-imidazol-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C18H14ClN3O3S.ClH/c19-13-5-6-17-15(11-13)22(18(23)7-9-21-10-8-20-12-21)14-3-1-2-4-16(14)26(17,24)25;/h1-6,8,10-12H,7,9H2;1H |
InChI Key |
JEYJZINCKIRDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2(=O)=O)C=CC(=C3)Cl)C(=O)CCN4C=CN=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















